Hancoside A

Descripción

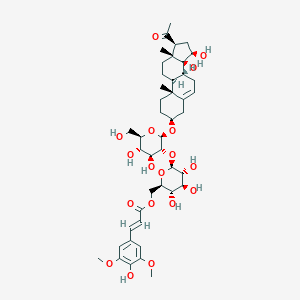

Hancoside A is a C21 steroidal glycoside first isolated from the dried roots of Cynanchum hancockianum (华北白前) . Its molecular formula is C₄₄H₆₂O₁₈, with a molecular weight of 878.97 g/mol. The compound is characterized as a white powder with a melting point of 185–187°C (methanol) and an optical rotation of [α]D²⁷ = −12.3° (dioxocyclohexane) .

Structurally, Hancoside A consists of a steroidal aglycone core linked to oligosaccharide moieties. Its aglycone, hancogenin B, is a modified C21 steroid backbone, while the glycosidic chain includes multiple sugar units, contributing to its hydrophilicity and bioactivity .

Propiedades

Número CAS |

145701-08-2 |

|---|---|

Fórmula molecular |

C44H62O18 |

Peso molecular |

879 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,8R,9S,10R,13R,14S,15R,17S)-17-acetyl-14,15-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C44H62O18/c1-20(46)26-17-31(47)44(55)25-8-7-22-16-23(10-12-42(22,2)24(25)11-13-43(26,44)3)59-41-39(37(53)34(50)29(18-45)60-41)62-40-38(54)36(52)35(51)30(61-40)19-58-32(48)9-6-21-14-27(56-4)33(49)28(15-21)57-5/h6-7,9,14-15,23-26,29-31,34-41,45,47,49-55H,8,10-13,16-19H2,1-5H3/b9-6+/t23-,24-,25+,26+,29+,30+,31+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44+/m0/s1 |

Clave InChI |

SDTRDZCVVFORLC-HASDMLKASA-N |

SMILES |

CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O |

SMILES isomérico |

CC(=O)[C@H]1C[C@H]([C@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O |

SMILES canónico |

CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O |

Sinónimos |

3beta,14beta,15beta-trihydroxypregn-5-en-20-one-3-O-beta-D-(6-sinapoyl)glucopyranosyl(1-2)-beta-D-glucopyranoside hancoside A |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Features of Hancoside A and Analogous C21 Steroidal Glycosides

Key Findings:

Structural Diversity: Glycosylation Patterns: Hancoside A has a trisaccharide moiety, whereas Cynatratoside A and Wilfoside C1N possess monosaccharide and disaccharide chains, respectively. This difference impacts solubility and receptor binding . Aglycone Modifications: Hancoside A’s aglycone (hancogenin B) lacks the Δ⁵ double bond found in Cynatratoside A’s glaucogenin C, which may influence membrane permeability .

Pharmacological Variations :

- Anti-endotoxin vs. Antitumor : Hancoside A’s anti-endotoxin activity is distinct from Cynatratoside A’s antitumor effects, likely due to differences in glycosylation affecting molecular interactions with Toll-like receptors .

- Species-Specific Bioactivity : Wilfoside C1N from C. taiwanianum shows anti-inflammatory effects, highlighting the role of plant species in diversifying bioactivity .

Source Plant Discrepancies: While most studies isolate Hancoside A from C. hancockianum, one source () cites C. amplexicaule as its origin. This discrepancy may arise from taxonomic misclassification or regional variations in plant chemistry .

Research Implications and Limitations

- Therapeutic Potential: Hancoside A’s anti-endotoxin properties warrant further investigation in sepsis models, while analogs like Cynatratoside A could be optimized for oncology .

- Structural Optimization: Modifying glycosidic chains (e.g., adding rhamnose as in Chekiangensoside A) may enhance bioavailability or target specificity .

- Limitations : Comparative studies are hindered by incomplete structural data for some analogs (e.g., exact sugar configurations in Wilfosides) .

Q & A

Q. What are the validated methods for isolating Hancoside A from natural sources?

Q. How is the structural elucidation of Hancoside A achieved?

Structural characterization involves:

- Spectroscopic techniques : NMR (¹H, ¹³C, 2D-COSY) for sugar moiety and aglycone identification.

- Mass spectrometry : HR-ESI-MS to confirm molecular formula (e.g., C₃₈H₆₂O₁₂).

- Comparative analysis : Cross-referencing with published spectral databases to rule out misidentification .

Q. What in vitro models are commonly used to assess Hancoside A’s bioactivity?

Standard models include:

- Antioxidant assays : DPPH radical scavenging, FRAP.

- Anti-inflammatory tests : COX-2 inhibition in RAW 264.7 macrophages.

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7). Researchers must include positive controls (e.g., ascorbic acid for antioxidants) and validate results across ≥3 replicates .

Advanced Research Questions

Q. How can contradictory data on Hancoside A’s mechanism of action be resolved?

Contradictions often arise from:

- Cell line variability : Use isogenic cell lines to minimize genetic drift effects.

- Dose-dependent effects : Conduct dose-response curves (e.g., 1–100 µM) to identify therapeutic windows.

- Pathway analysis : Combine RNA sequencing and Western blotting to map signaling pathways (e.g., NF-κB, MAPK) . Recommended workflow: Replicate experiments in independent labs and perform meta-analyses of published data .

Q. What strategies optimize Hancoside A’s stability in pharmacokinetic studies?

Stability challenges include pH sensitivity and enzymatic degradation. Solutions involve:

- Formulation : Nanoencapsulation (e.g., liposomes) to enhance bioavailability.

- Analytical adjustments : Use LC-MS/MS with stabilized mobile phases (e.g., 0.1% formic acid).

- In vivo protocols : Administer with CYP450 inhibitors to reduce hepatic metabolism .

Q. How do researchers address low yields in Hancoside A synthesis?

Semi-synthesis from abundant precursors (e.g., oleanolic acid) improves scalability. Key steps:

- Glycosylation : Optimize reaction conditions (e.g., BF₃·Et₂O as a catalyst).

- Protecting groups : Use acetyl or benzyl groups to direct regioselectivity.

- Yield tracking : Monitor via HPLC and adjust stoichiometry iteratively .

Methodological and Ethical Considerations

Q. What are best practices for reporting Hancoside A’s bioactivity data?

Follow the ARRIVE guidelines for preclinical studies:

- Data transparency : Report IC₅₀ values with 95% confidence intervals.

- Negative results : Publish non-significant findings to avoid publication bias.

- Ethical compliance : Adhere to institutional protocols for animal studies (e.g., IACUC approval) .

Q. How to design a robust experimental framework for studying Hancoside A’s synergistic effects?

Use factorial design to test combinations with other phytochemicals:

- Dose matrix : Vary concentrations of Hancoside A and co-compounds (e.g., curcumin).

- Statistical analysis : Calculate combination indices (CI) via CompuSyn software.

- Validation : Confirm synergy in ≥2 model organisms (e.g., zebrafish and mice) .

Data Interpretation and Reproducibility

Q. How to mitigate batch-to-batch variability in Hancoside A isolates?

Implement quality control measures:

- Standardized protocols : Document extraction parameters (e.g., temperature, solvent ratio).

- Chemical fingerprinting : Use HPLC-DAD to compare batch chromatograms.

- Collaborative validation : Share samples with external labs for independent verification .

Q. What statistical approaches are recommended for conflicting in vivo efficacy data?

Apply mixed-effects models to account for inter-subject variability. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.